molecular formula C14H9ClN2O2 B2416870 6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 220465-51-0

6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No. B2416870
CAS RN: 220465-51-0
M. Wt: 272.69
InChI Key: PGZSRCHPKMUCOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid is a chemical compound with the CAS Number: 220465-51-0 . It has a molecular weight of 272.69 .


Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines, including this compound, has been developed . The method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H9ClN2O2/c15-10-6-7-11-16-12(9-4-2-1-3-5-9)13(14(18)19)17(11)8-10/h1-8H, (H,18,19) .


Chemical Reactions Analysis

The compound has been used in the synthesis of ligands derived from 2-phenylimidazo[1,2-a]pyridine-3-carbaldehy . These ligands were then used to form complexes with copper (II) salts .


Physical And Chemical Properties Analysis

The compound has a storage temperature of 28 C . Its density is 1.4±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Pharmaceutical Potential

6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid and its derivatives have been a focus in the synthesis of compounds with potential pharmacological activities. For instance, Di Chiacchio et al. (1998) synthesized a series of 2‐phenylimidazo[1,2‐a]pyridine‐3‐carboxylic esters, acids, and amides to evaluate their antiinflammatory and analgesic activity (Di Chiacchio et al., 1998). Similarly, Abignente et al. (1982) synthesized 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids and evaluated their antiinflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982).

Mechanism of Action

Mode of Action

Related compounds have been shown to undergo ligand-free palladium catalysed decarboxylative arylation . This suggests that 6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid may interact with its targets through a similar mechanism, leading to changes in the target molecules.

Result of Action

aureus , suggesting potential antimicrobial effects.

Safety and Hazards

The compound should be handled with care to avoid contact with skin and eyes . It is recommended to wear protective clothing, gloves, safety glasses, and a dust respirator when handling this compound .

properties

IUPAC Name

6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2/c15-10-6-7-11-16-12(9-4-2-1-3-5-9)13(14(18)19)17(11)8-10/h1-8H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZSRCHPKMUCOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.